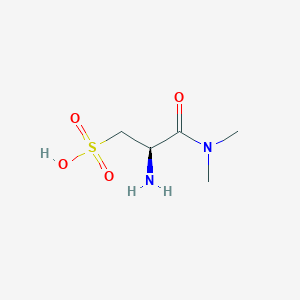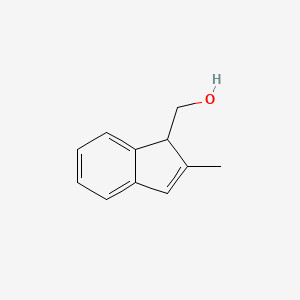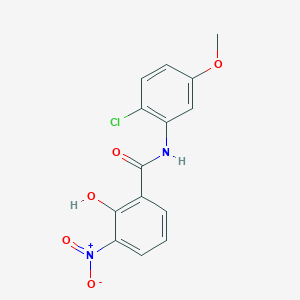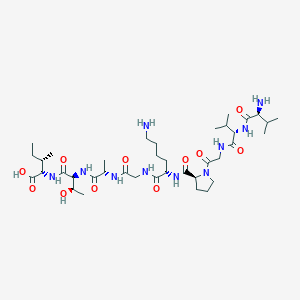![molecular formula C12H12N2O2 B12586093 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-](/img/structure/B12586093.png)
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- is a heterocyclic compound that has garnered significant interest in scientific research due to its potential applications in medicinal chemistry. This compound is part of a broader class of pyrrolopyridine derivatives known for their biological activities, particularly as inhibitors of specific enzymes and receptors.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a pyridine derivative with a cyclopropylmethyl group under acidic or basic conditions to facilitate the formation of the desired heterocyclic ring structure .
Industrial production methods for such compounds often involve optimizing these synthetic routes to improve yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Lacks the cyclopropylmethyl group, which may affect its biological activity and specificity.
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(methyl)-: The presence of a methyl group instead of a cyclopropylmethyl group can lead to differences in binding affinity and selectivity for molecular targets.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- lies in its specific structural features that confer distinct biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)10-7-14(6-8-3-4-8)11-9(10)2-1-5-13-11/h1-2,5,7-8H,3-4,6H2,(H,15,16) |
InChI-Schlüssel |
CLLSTCDFKOHTBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C=C(C3=C2N=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)




![Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12586037.png)
![2,2'-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine](/img/structure/B12586043.png)
![Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate](/img/structure/B12586055.png)


![Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]-](/img/structure/B12586084.png)

![2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B12586091.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B12586094.png)
